molecular formula C7H6N2O5 B3278757 4-Methyl-2,3-dinitrophenol CAS No. 68191-07-1

4-Methyl-2,3-dinitrophenol

Cat. No.: B3278757
CAS No.: 68191-07-1
M. Wt: 198.13 g/mol
InChI Key: HIQCTHFRLRVNPP-UHFFFAOYSA-N
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Description

4-Methyl-2,3-dinitrophenol (CAS 68191-07-1) is a chemical compound with the molecular formula C₇H₆N₂O₅ and a molecular weight of 198.13 g/mol . It is supplied with a high purity level of ≥98% and should be stored sealed in a dry environment at 2-8°C . The compound is classified with the hazard code GHS07 and carries the signal word "Warning" due to its potential health hazards, including toxicity if swallowed (H302), skin irritation (H315), and serious eye irritation (H319) . As a dinitrophenol derivative, this compound is part of a class of chemicals known to act as mitochondrial uncouplers . Related compounds, such as 2,4-Dinitrophenol (DNP), have a well-established research history of dissipating the proton gradient across the mitochondrial membrane, which uncouples oxidative phosphorylation from the electron transport chain . This action prevents ATP synthesis and causes cellular energy to be released as heat, leading to a rapid increase in metabolic rate . In research contexts, nitrophenol derivatives are investigated for their potential to induce mild mitochondrial uncoupling, which has been shown in preclinical studies to reduce the production of reactive oxygen species (ROS) and improve calcium (Ca²⁺) handling in models of neuronal insult . Furthermore, certain dinitrophenols have demonstrated anti-amyloidogenic properties in vitro, inhibiting the formation of protein aggregates associated with neurodegenerative diseases . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for human or veterinary consumption.

Properties

IUPAC Name

4-methyl-2,3-dinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-4-2-3-5(10)7(9(13)14)6(4)8(11)12/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQCTHFRLRVNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60987702
Record name 4-Methyl-2,3-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60987702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68191-07-1
Record name 4-Methyl-2,3-dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60987702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 4 Methyl 2,3 Dinitrophenol

Established Synthetic Routes to 4-Methyl-2,3-dinitrophenol and Analogous Compounds

The synthesis of this compound is primarily rooted in the principles of electrophilic aromatic substitution, specifically the nitration of a substituted phenolic precursor. The regiochemical outcome of such reactions is a critical aspect, governed by the electronic and steric influences of the substituents on the aromatic ring.

Nitration Chemistry and Regioselectivity in Phenolic Systems

The nitration of phenols and their derivatives is a cornerstone of aromatic chemistry. researchgate.net The hydroxyl group is a potent activating group, directing incoming electrophiles to the ortho and para positions due to resonance stabilization of the corresponding carbocation intermediates. wikipedia.orgncert.nic.in However, the introduction of multiple nitro groups presents challenges in terms of selectivity and the potential for over-nitration or oxidation. researchgate.net

In the case of 4-methylphenol (p-cresol), the starting material for this compound, the methyl group is also an ortho, para-director, albeit weaker than the hydroxyl group. Direct nitration of p-cresol (B1678582) with mixed acid (a combination of nitric and sulfuric acids) typically leads to the formation of 4-methyl-2-nitrophenol (B89549) as the major initial product. dergipark.org.tr Further nitration to introduce a second nitro group can lead to a mixture of isomers, including 4-methyl-2,6-dinitrophenol. google.com The formation of the 2,3-dinitro isomer is less favored due to steric hindrance and the directing effects of the existing substituents.

The regioselectivity of phenol (B47542) nitration can be influenced by various factors, including the nitrating agent, reaction temperature, and the presence of catalysts. For instance, the use of milder nitrating agents or specific catalysts can sometimes alter the isomeric distribution of the products. dergipark.org.trsharif.edu Catalytic antibodies have even been shown to induce regioselectivity in the nitration of phenol, favoring the formation of 2-nitrophenol. nih.gov

Precursor Chemistry and Sequential Functionalization Strategies for this compound

Given the challenges in achieving the desired 2,3-dinitration pattern directly, sequential functionalization strategies are often employed. This involves a multi-step synthesis where directing groups are introduced and potentially removed to control the position of nitration.

A plausible synthetic route to this compound could involve the following conceptual steps:

Protection of the hydroxyl group: The highly activating hydroxyl group of 4-methylphenol could be protected as an ether or ester to modulate its directing effect and prevent oxidation.

First Nitration: Nitration of the protected 4-methylphenol would likely still favor the position ortho to the methyl group and para to the protected hydroxyl group.

Introduction of a Blocking Group: To direct the second nitration to the 3-position, a removable blocking group, such as a sulfonyl group, could be introduced at the 6-position.

Second Nitration: Nitration of the blocked and protected intermediate would then be directed to the available 3-position.

Deprotection and Removal of Blocking Group: Subsequent removal of the protecting and blocking groups would yield the desired this compound.

While direct literature for this specific multi-step synthesis of this compound is scarce, similar strategies have been successfully applied in the synthesis of other selectively substituted phenols. oup.com

Novel Approaches and Catalyst Systems in this compound Synthesis

Recent research has focused on developing more environmentally benign and selective methods for the nitration of phenols. These novel approaches often involve the use of alternative nitrating agents and innovative catalyst systems.

One promising method involves the use of ammonium (B1175870) nitrate (B79036) (NH4NO3) in the presence of potassium hydrogen sulfate (B86663) (KHSO4) as a catalyst. This system has been shown to be efficient and regioselective for the ortho-mononitration of various phenols. dergipark.org.tr The application of such a system to a suitably substituted precursor could offer a more controlled route to this compound.

Ionic liquids have also emerged as potential green solvents and catalysts for nitration reactions. Their unique properties can enhance reaction rates and selectivity. Additionally, solid-supported catalysts are being explored to facilitate easier product separation and catalyst recycling.

The following table summarizes some novel catalyst systems used in the nitration of phenolic compounds, which could be adapted for the synthesis of this compound.

Catalyst SystemNitrating AgentSubstrate ExampleKey Advantages
NH4NO3 / KHSO4NH4NO34-MethylphenolHigh regioselectivity for ortho-nitration, mild conditions. dergipark.org.tr
Ionic Liquid ([bbim]BF4)Not specifiedPhenolic CompoundsGreen solvent, potential for improved selectivity. researchgate.net
Catalytic Antibodies (3A3-MP8)NO2- / H2O2PhenolBiocatalytic, induces regioselectivity. nih.gov

Derivatization Reactions and Structural Modifications of this compound

The presence of multiple functional groups—a hydroxyl group and two nitro groups—on the aromatic ring of this compound allows for a variety of derivatization reactions and structural modifications.

Electrophilic and Nucleophilic Aromatic Substitution on the this compound Core

The electron-withdrawing nature of the two nitro groups strongly deactivates the aromatic ring of this compound towards further electrophilic aromatic substitution. wikipedia.org Reactions such as halogenation, sulfonation, or Friedel-Crafts alkylation would require harsh conditions and are generally not facile.

Conversely, the significant electron deficiency of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com A good leaving group, such as a halogen, positioned ortho or para to the nitro groups would be readily displaced by a nucleophile. While this compound itself does not have a leaving group other than the nitro groups (which are generally poor leaving groups in SNAr), its derivatives could undergo such reactions. The reaction proceeds through a resonance-stabilized Meisenheimer complex intermediate. wikipedia.org

Reduction and Oxidation Reactions of Nitro and Hydroxyl Moieties in this compound

The nitro groups of this compound can be readily reduced to amino groups. masterorganicchemistry.com The selective reduction of one nitro group in the presence of another is a significant challenge but can sometimes be achieved by careful choice of reducing agents and reaction conditions. echemi.comstackexchange.com Common reagents for nitro group reduction include catalytic hydrogenation (e.g., H2/Pd-C), and metals in acidic media (e.g., Sn/HCl, Fe/HCl). masterorganicchemistry.comcommonorganicchemistry.com The reduction of both nitro groups would yield 3,4-diamino-4-methylphenol.

The hydroxyl group of this compound can undergo typical reactions of phenols, such as esterification or etherification. mdpi.comnih.gov Oxidation of the phenolic hydroxyl group is also possible, though the presence of the deactivating nitro groups can influence the reaction. Strong oxidizing agents could potentially lead to degradation of the aromatic ring.

The following table outlines common reduction methods for aromatic nitro groups, which are applicable to this compound.

ReagentConditionsProductNotes
H2, Pd/CCatalytic hydrogenationAmineGeneral and efficient method. commonorganicchemistry.com
Fe, HClAcidic reductionAmineClassical and cost-effective method. masterorganicchemistry.com
SnCl2, HClAcidic reductionAmineMild reducing agent. commonorganicchemistry.com
Na2SSelective reductionMono-amino derivativeCan sometimes achieve selective reduction of one nitro group. wikipedia.org

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 2,3 Dinitrophenol

Mechanistic and Theoretical Studies of 4 Methyl 2,3 Dinitrophenol Reactivity

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations are powerful tools for investigating the electronic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine molecular geometries, vibrational frequencies, and electronic characteristics. While specific studies on the 4-methyl-2,3-dinitrophenol isomer are not extensively available, data from structurally related dinitrophenols, such as 2,4-dinitrophenol (B41442), provide valuable comparative insights. researchgate.net

Key energetic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy gap between these frontier orbitals (Egap = ELUMO – EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity. For dinitrophenols, the strong electron-withdrawing nitro groups typically lower the energy of the LUMO, resulting in a relatively small energy gap and rendering the molecule susceptible to nucleophilic attack and reduction reactions.

Table 1: Representative Theoretical Electronic Properties of Dinitrophenol Compounds Note: Data presented here are illustrative of typical values for dinitrophenol compounds as determined by quantum chemical calculations and may not represent experimentally verified values for this compound specifically.

PropertyTypical Calculated ValueSignificance
EHOMO~ -6.0 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO~ -2.9 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (Egap)~ 3.1 eVDifference between LUMO and HOMO; indicates chemical reactivity and stability. nih.gov
Dipole Moment (μ)~ 3-5 DebyeMeasures the polarity of the molecule, influencing solubility and intermolecular interactions.

This table is generated based on representative data for similar compounds in the literature.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Conformational analysis via MD can reveal the most stable orientations of the substituent groups. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group at position 3 is a key conformational feature to investigate. The strength and dynamics of this hydrogen bond can significantly impact the molecule's reactivity and spectroscopic properties. Simulations can quantify the bond's persistence, geometry, and influence on the planarity of the nitro group relative to the benzene (B151609) ring.

Furthermore, MD simulations provide a detailed picture of solvent interactions. By simulating this compound in a solvent box (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the molecule's polar groups (hydroxyl and nitro) and surrounding solvent molecules. The solvation shell structure, or the arrangement of solvent molecules around the solute, dictates solubility and can influence reaction kinetics by stabilizing transition states or reactants. biorxiv.org These simulations can elucidate how the molecule is stabilized in different solvents, which is crucial for understanding its behavior in environmental or industrial contexts.

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

The study of reaction kinetics provides quantitative information about the rates of chemical transformations, while thermodynamics describes the energy changes associated with these processes. For this compound, kinetic studies often focus on its degradation or its participation in nucleophilic substitution reactions.

Due to the electron-deficient nature of the aromatic ring, dinitrophenols are known to undergo nucleophilic aromatic substitution. For example, studies on related compounds like 2,4-dinitrochlorobenzene show that it reacts with amines via a bimolecular substitution process. The reaction rates are influenced by the steric and electronic properties of the nucleophile and the solvent.

The degradation of dinitrophenols has also been a subject of kinetic analysis, particularly in the context of environmental remediation. The anaerobic biodegradation of 2,4-dinitrophenol, for instance, has been modeled using kinetic equations such as the Haldane inhibition model. researchgate.net This model is used when the substrate itself becomes inhibitory at high concentrations. Kinetic parameters from such studies, including the maximum degradation rate (qmax), the half-saturation constant (Ks), and the inhibition coefficient (Ki), are essential for designing and optimizing treatment processes. researchgate.netnih.gov

Table 2: Illustrative Kinetic Parameters for Dinitrophenol Degradation Note: The following data are based on studies of 2,4-dinitrophenol and serve as an example of the kinetic analysis applied to these types of compounds. researchgate.net

Kinetic ParameterSymbolRepresentative ValueUnitDescription
Maximum Specific Degradation Rateqmax65.0mg/gVSS·dThe maximum rate at which the substrate is degraded per unit of biomass.
Saturation CoefficientKs475.9mg/LThe substrate concentration at which the degradation rate is half of qmax.
Inhibition CoefficientKi16.3mg/LThe concentration of substrate at which the degradation process is inhibited.

This table is generated based on representative data for similar compounds in the literature. researchgate.net

Thermodynamic analysis complements kinetics by determining the feasibility of a reaction. Calculations of Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) can predict whether a transformation is spontaneous and whether it is exothermic or endothermic.

Mechanistic Pathways of Degradation and Transformation Products

Understanding the mechanistic pathways of this compound degradation is vital for predicting its environmental fate and developing effective remediation strategies. The transformation of dinitrophenols can proceed through several routes, primarily determined by the chemical environment (e.g., oxidizing or reducing conditions).

Under reducing conditions, such as those found in anaerobic environments or in the presence of certain chemical reductants, the primary transformation pathway involves the sequential reduction of the nitro groups (–NO₂) to amino groups (–NH₂). wikipedia.org For this compound, this would likely proceed as follows:

Reduction of one nitro group to a nitroso group (–NO), then to a hydroxylamino group (–NHOH), and finally to an amino group, forming an aminonitromethylphenol intermediate.

Subsequent reduction of the second nitro group via the same steps to yield a diaminomethylphenol.

The major metabolites of 2,4-dinitrophenol are 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol, confirming this pathway for related isomers. wikipedia.org

Under oxidative conditions, often employed in advanced oxidation processes (AOPs) for wastewater treatment, the degradation mechanism is initiated by the attack of highly reactive species like hydroxyl radicals (•OH). researchgate.net These radicals can attack the aromatic ring, leading to hydroxylation and eventual ring cleavage. The initial products are often hydroxylated dinitromethylphenols. Continued attack leads to the opening of the aromatic ring, forming smaller aliphatic acids (like oxalic acid and formic acid), and ultimately resulting in mineralization to carbon dioxide, water, and inorganic nitrate (B79036). researchgate.net

Table 3: Common Transformation Products of Dinitrophenols

Transformation PathwayInitial ReactantKey Intermediates/ProductsConditions
Reductive PathwayThis compound4-Methyl-2-amino-3-nitrophenol, 4-Methyl-3-amino-2-nitrophenol, 2,3-Diamino-4-methylphenolAnaerobic, Reducing
Oxidative PathwayThis compoundHydroxylated derivatives, Ring-opened aliphatic acids (e.g., maleic acid, oxalic acid), CO₂, H₂O, NO₃⁻Aerobic, AOPs

Environmental Transformation and Biogeochemical Fate of 4 Methyl 2,3 Dinitrophenol

Photochemical Degradation Processes in Aquatic and Atmospheric Environments

In aquatic systems, the direct photolysis of 2,4-DNP is too slow to be a critical degradation pathway. nih.gov Studies have shown that dinitrophenols resist degradation by solar radiation when dissolved in water, such as in cloud or fog droplets, due to efficient internal excited-state relaxation mechanisms that dissipate the energy from absorbed UV light. pnas.org The quantum yield for the photolysis of 2,4-DNP is significantly lower in water compared to organic solvents. pnas.orgacs.org

However, indirect photochemical processes can play a more substantial role. The presence of other substances in natural waters can influence degradation rates. For instance, photosensitized reduction of 2,4-DNP to 2-amino-4-nitrophenol (B125904) can occur in the presence of reducing agents and sensitizers like humic substances or algae. nih.gov Furthermore, reactions with photochemically generated reactive species, particularly hydroxyl radicals (•OH), are a key degradation pathway. nih.gov In atmospheric water droplets, the reaction with •OH radicals is expected to be a more dominant removal process than direct photolysis or nighttime reactions with nitrate (B79036) radicals. nih.gov The relative importance of direct photolysis versus •OH radical reaction can depend on the pH of the water. nih.gov

The physical state and environment also affect photodegradation. For example, dinitrophenols are predicted to photolyze more efficiently when adsorbed on organic aerosol particles than when dissolved in cloud or fog droplets. acs.orguci.edu Recent research also highlights the role of nonradical species like singlet oxygen (¹O₂) in triggering the photolysis of nitrophenols on the surface of atmospheric particulates under visible light. pnas.org

Microbial Biotransformation and Biodegradation Pathways

The biodegradation of dinitrophenols is a crucial process for their removal from contaminated soil and water, although their structure can make them recalcitrant to microbial attack. hibiscuspublisher.comresearchgate.net

Isolation and Characterization of Microbial Strains Capable of 4-Methyl-2,3-dinitrophenol Degradation

A variety of microorganisms have been isolated that can degrade dinitrophenols, often utilizing them as a sole source of carbon, nitrogen, and energy. These microbes are typically found in environments previously contaminated with pesticides or industrial effluents. While specific strains that degrade this compound are not documented in the available literature, numerous bacteria capable of degrading the closely related 2,4-DNP have been identified and characterized. These findings suggest that similar microbial strains could potentially metabolize other methylated dinitrophenol isomers.

Table 1: Selected Microbial Strains Capable of Degrading 2,4-Dinitrophenol (B41442) and Related Compounds

Microbial StrainSource of IsolationDegradation CapabilityReference
Rhodococcus imtechensis RKJ300Pesticide-contaminated soilUtilizes 2,4-DNP, 4-nitrophenol, and 2-chloro-4-nitrophenol as sole carbon and energy sources. acs.orgcornell.edu
Rhodococcus sp.Not specifiedDegrades 2,4-DNP with the formation of 3-nitroadipic acid. hibiscuspublisher.com
Burkholderia sp.Not specifiedUtilizes 2,4-DNP as both carbon and nitrogen sources. hibiscuspublisher.com
Anabaena variabilis & Anabaena cylindrica (consortium)Not specifiedPhotoautotrophic degradation of 2,4-DNP. A. variabilis reduces 2,4-DNP to 2-amino-4-nitrophenol, which is then degraded by A. cylindrica. hibiscuspublisher.comresearchgate.net
Bacterial ConsortiumNot specifiedMineralization of 2,4-DNP enhanced by supplemental substrates like glucose. asm.org
Pseudomonas asiatica PNPG3Ganges waterDegrades p-nitrophenol via p-benzoquinone and 1,2,4-benzenetriol. tandfonline.com

Enzymatic Mechanisms and Gene Cluster Analysis in Biotransformation

The microbial degradation of nitrophenols is initiated by specific enzymes encoded by dedicated gene clusters. Two primary catabolic pathways have been identified for p-nitrophenol (PNP), which serve as a model for other nitrophenolic compounds.

1,2,4-Benzenetriol (BT) Pathway: Common in Gram-positive bacteria like Rhodococcus, this pathway involves the conversion of PNP to p-nitrocatechol and then to 1,2,4-benzenetriol (BT). The initial step is catalyzed by a two-component p-nitrophenol monooxygenase. nih.gov

Hydroquinone (HQ) Pathway: Typically found in Gram-negative bacteria, this pathway proceeds through hydroquinone (HQ) as the ring-cleavage intermediate. nih.gov

The enzymes responsible for the initial attack on the aromatic ring are often monooxygenases. For instance, in Burkholderia sp. strain SJ98, a p-nitrophenol 4-monooxygenase (PnpM) transforms PNP into benzoquinone (BQ), which is then reduced to hydroquinone (HQ) by a p-benzoquinone reductase (BqR). plos.org The genes encoding these enzymes can be arranged in clusters. However, in strain SJ98, the genes for the initial transformation (pnpA and pnpB) are physically separated from the other genes in the degradation pathway, representing a non-contiguous gene cluster arrangement. plos.orgnih.gov

Another degradation mechanism involves a reductive pathway. In the degradation of 2,4-DNP by Rhodococcus imtechensis strain RKJ300, the pathway proceeds via the formation of a hydride-Meisenheimer complex. nih.gov

Identification and Fate of Biotransformation Products

The biotransformation of dinitrophenols leads to the formation of various intermediate metabolites before complete mineralization. The specific products formed depend on the microbial strain and the degradation pathway employed.

A common initial step is the reduction of one nitro group to an amino group. For example, the degradation of 2,4-DNP by a consortium of Anabaena variabilis and Anabaena cylindrica begins with the formation of 2-amino-4-nitrophenol. hibiscuspublisher.comresearchgate.net In other pathways, the nitro groups are removed oxidatively or reductively. The degradation of 2,4-DNP by Rhodococcus imtechensis RKJ300 and other bacteria proceeds through the formation of a hydride-Meisenheimer complex of 2,4-DNP. hibiscuspublisher.comnih.gov

Subsequent steps involve the opening of the aromatic ring. For instance, Rhodococcus sp. B1 was found to produce 3-nitroadipic acid from 2,4-DNP, indicating ring cleavage prior to the removal of the second nitro group. hibiscuspublisher.com These intermediates are typically less toxic than the parent compound and are further metabolized into central metabolic pathways.

Chemical Oxidation and Reduction Methodologies for Environmental Remediation

Due to the persistence and toxicity of dinitrophenols, chemical treatment methods are often employed for the remediation of contaminated water.

Advanced Oxidation Processes (AOPs) Application to this compound

Advanced Oxidation Processes (AOPs) are highly effective for degrading refractory organic pollutants like dinitrophenols. researchgate.net These processes rely on the generation of highly reactive species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds, often leading to their complete mineralization to CO₂, water, and inorganic ions. researchpublish.com

Several AOPs have been successfully applied to the destruction of 2,4-DNP, including:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by UV light to generate •OH radicals. spartanwatertreatment.com The efficiency of 4-nitrophenol degradation using UV/H₂O₂ increases with higher H₂O₂ doses and greater light intensity but decreases with higher initial pollutant concentrations. nih.gov

Fenton and Photo-Fenton Processes: The Fenton process uses a mixture of H₂O₂ and ferrous iron (Fe²⁺) to produce •OH radicals. daneshyari.com The photo-Fenton process enhances this reaction by using UV light, which stimulates the regeneration of Fe²⁺ from Fe³⁺, thereby producing more hydroxyl radicals and increasing degradation efficiency. tandfonline.comresearchgate.net The photo-Fenton process has been shown to be particularly effective for the degradation of 2,4-DNP. tandfonline.comtandfonline.comasianpubs.org Complete disappearance of 2,4-DNP can be achieved within 40 minutes under optimal conditions. researchgate.netasianpubs.org

The effectiveness of different AOPs for the removal of 2,4-DNP and the associated reduction in total organic carbon (TOC) has been compared in various studies.

Table 2: Comparison of Different Advanced Oxidation Processes for 2,4-Dinitrophenol (DNP) Degradation

ProcessConditionsDNP RemovalTOC RemovalReference
UV/H₂O₂pH 2.5~98%~50% researchgate.net
FentonpH 2.5100%~60% researchgate.net
Photo-FentonpH 2.8, 75 mg/L H₂O₂, 75 mg/L Fe²⁺100% in 40 min21% researchgate.netasianpubs.org
O₃pH 9.5100%~35% researchgate.net
O₃/UVpH 9.5100%~80% researchgate.net
O₃/H₂O₂pH 9.5100%~90% researchgate.net

Data adapted from studies on 2,4-DNP and are indicative of performance under specific experimental conditions.

The degradation mechanism in AOPs involves initial hydroxylation of the aromatic ring, followed by ring opening and the formation of carboxylic acids, which are ultimately mineralized. tandfonline.com The efficiency of these processes is often pH-dependent, with Fenton-based methods typically favoring acidic conditions. researchgate.net

No Direct Scientific Literature Found on Reductive De-nitration of this compound

Following a comprehensive search of available scientific literature, no specific studies detailing the reductive de-nitration and subsequent byproduct formation of the chemical compound this compound were identified. Research on the environmental transformation and biogeochemical fate of dinitrophenols has predominantly focused on other isomers, most notably 2,4-dinitrophenol (2,4-DNP).

The existing body of research on related dinitrophenol compounds primarily describes a process of nitroreduction , where the nitro functional groups (-NO2) are reduced to amino groups (-NH2), rather than reductive de-nitration , which would involve the complete removal of the nitro group from the aromatic ring.

For instance, studies on the microbial degradation of 2,4-DNP under anaerobic conditions consistently show its transformation into aminonitrophenols and diaminophenols. This process involves the enzymatic reduction of the nitro groups. While the ultimate mineralization of these compounds can lead to the release of nitrogen, the initial and primary reductive pathway documented is the transformation of the nitro moiety itself, not its cleavage from the phenol (B47542) structure.

Given the strict requirement to focus solely on this compound and the specific process of reductive de-nitration, it is not possible to generate a scientifically accurate and data-supported article as requested. Any attempt to do so would necessitate unsubstantiated extrapolation from the behavior of other, structurally different, isomers, which would be scientifically unsound.

Therefore, the requested article on the "" focusing on "Reductive De-nitration and Byproduct Formation" cannot be produced at this time due to the absence of direct research on this specific compound and pathway.

Advanced Analytical Methodologies for Trace Detection and Quantification of 4 Methyl 2,3 Dinitrophenol in Complex Matrices

Chromatographic Techniques (GC-MS, LC-MS/MS) for Separation and Detection

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the definitive identification and quantification of 4-Methyl-2,3-dinitrophenol. These methods offer high separation efficiency and unparalleled selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like dinitrophenols. In this method, the sample is first vaporized and separated based on its boiling point and affinity for a stationary phase within a long, thin capillary column. As the separated components exit the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique "fingerprint" for identification.

For compounds like this compound, derivatization may sometimes be employed to increase volatility and improve peak shape. The use of a triple quadrupole mass spectrometer enhances selectivity, which is particularly useful in complex matrices. A validated GC-MS method for the related compound 2,4-dinitrophenol (B41442) (2,4-DNP) in blood and urine demonstrated high linearity (R² > 0.998) and extraction efficiency (92.1%). nih.gov Such a method, with modifications to account for the specific retention time and fragmentation pattern of the this compound isomer, would be directly applicable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is often preferred for thermally unstable or less volatile compounds and offers exceptional sensitivity and specificity. This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used, often in negative ion mode for phenolic compounds. figshare.com Tandem mass spectrometry (MS/MS) further enhances selectivity by selecting a specific parent ion, fragmenting it, and then detecting a specific daughter ion, a process known as Multiple Reaction Monitoring (MRM).

LC-MS/MS methods have been successfully developed for various dinitrophenol isomers. nih.govovid.com For instance, a validated LC-MS/MS method for detecting 2,4-DNP in hair showed a limit of detection of 0.01 ng/mg. nih.gov The high sensitivity of LC-MS/MS allows for the analysis of trace levels in various environmental and biological samples without extensive pre-concentration steps. shimadzu.com

Table 1: Typical Chromatographic Parameters for Dinitrophenol Analysis
ParameterGC-MSLC-MS/MS
ColumnCapillary column (e.g., Rtx-5MS)Reversed-phase C18 or F5 column
Carrier/Mobile PhaseInert gas (e.g., Helium, Hydrogen)Gradient of water and organic solvent (e.g., Acetonitrile, Methanol) with additives like formic acid or ammonium (B1175870) formate (B1220265) figshare.com
Ionization ModeElectron Ionization (EI)Electrospray Ionization (ESI), typically negative mode figshare.com
Detection ModeSelected Ion Monitoring (SIM) or Full ScanMultiple Reaction Monitoring (MRM)

Spectrophotometric and Electrochemical Detection Principles

While chromatographic methods are highly definitive, spectrophotometric and electrochemical techniques offer alternative or complementary approaches, often valued for their simplicity and potential for rapid screening.

Spectrophotometric Detection: These methods are based on the principle that molecules absorb light at specific wavelengths. Direct measurement can be challenging due to low concentrations and interference from other matrix components. Therefore, methods often involve a chemical reaction to produce a colored product (a chromogen) that absorbs strongly in the visible region of the spectrum. For phenolic compounds, this can involve coupling with a diazonium salt formed from the oxidation of reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH). researchgate.net The intensity of the resulting color, measured by a spectrophotometer, is proportional to the concentration of the analyte. researchgate.net Colorimetric chemosensors have also been developed that exhibit a distinct color change upon binding to dinitrophenols. mdpi.com

Electrochemical Detection: Electrochemical methods measure the change in an electrical signal (such as current or potential) that occurs when the target analyte undergoes an oxidation or reduction reaction at an electrode surface. Techniques like differential pulse voltammetry (DPV) can be used for the sensitive determination of dinitrophenol metabolites. nih.gov A significant advantage of electrochemical sensors is their potential for miniaturization, low cost, and rapid analysis. Modified electrodes, such as those using molecularly imprinted polymers on a nickel fiber, have been created to selectively detect 2,4-DNP in water samples with a detection limit as low as 0.1 μg L⁻¹. researchgate.net

Biosensor Development and Immunochemical Assay Techniques for this compound

These advanced techniques leverage biological recognition elements to achieve high sensitivity and specificity.

Biosensors: A biosensor is an analytical device that combines a biological component with a physicochemical detector. For dinitrophenol detection, antibodies are often used as the biological recognition element. A fluorescent biosensor assay has been developed where free 2,4-DNP in a sample competes with a DNP-conjugate immobilized on beads for binding to a limited amount of anti-DNP antibody. nih.gov The amount of antibody bound to the beads is then quantified using a fluorescently labeled secondary antibody, allowing for the detection of DNP down to 5 ng/mL. nih.gov Another approach uses silicon nanowire field-effect transistors, where the surface is modified to bind DNP, causing a measurable change in electrical conductivity and enabling detection at extremely low concentrations (10⁻¹⁴ M). researchgate.net

Immunochemical Assays: Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are powerful tools for quantifying haptens like dinitrophenols. researchgate.net The most common format is the competitive ELISA. nih.gov In this setup, a microplate is coated with a DNP-protein conjugate. The sample containing the unknown amount of this compound is added along with a specific anti-DNP antibody conjugated to an enzyme. The free analyte in the sample competes with the coated analyte for binding to the antibody. After washing, a substrate is added that the enzyme converts into a measurable signal (colorimetric or fluorescent). A higher concentration of analyte in the sample results in a weaker signal, and vice-versa. A competitive ELISA using a fluorogenic substrate was able to detect as little as 10 fmol of DNP. nih.gov The development of high-affinity monoclonal antibodies is critical to the success of these assays. nih.gov

Sample Preparation and Matrix Effects in Environmental Monitoring

The accuracy of any trace analysis heavily depends on the sample preparation stage, which aims to isolate and concentrate the analyte from the sample matrix and remove interfering substances.

Sample Preparation: For complex environmental matrices, sample preparation is a critical step. pjoes.compjoes.comepa.gov Common techniques for extracting dinitrophenols include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). env.go.jp SPE is widely used and involves passing a liquid sample through a cartridge containing a solid adsorbent that retains the analyte. Interfering compounds are washed away, and the analyte is then eluted with a small volume of a suitable solvent. This process not only cleans up the sample but also concentrates the analyte, improving detection limits. yorku.ca Other methods like soxhlet extraction and ultrasonic extraction can be used for solid samples. env.go.jp

Matrix Effects: The co-extracted components from a sample matrix can significantly interfere with the analysis, a phenomenon known as the matrix effect. These effects can either suppress the analyte signal, leading to underestimation, or enhance it, causing overestimation. In LC-MS, matrix effects primarily occur in the ion source, where co-eluting compounds can affect the ionization efficiency of the target analyte. In GC, active sites in the inlet and column can adsorb analytes, but co-injected matrix components can sometimes block these sites, leading to a "matrix-induced response enhancement." epa.gov To compensate for these effects, strategies such as the use of isotopically labeled internal standards, matrix-matched calibration curves, or the addition of "analyte protectants" to both samples and standards are employed. epa.gov

Method Validation, Sensitivity, and Limit of Detection for this compound Analysis

To ensure that an analytical method is reliable and fit for its intended purpose, it must undergo a thorough validation process. europa.eu Key validation parameters include linearity, precision, accuracy, sensitivity, the limit of detection (LOD), and the limit of quantitation (LOQ). nih.gov

Sensitivity refers to the method's ability to discriminate between small differences in analyte concentration.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected and distinguished from a blank sample with a specific level of confidence (e.g., 99%). pjlabs.com

The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. pjlabs.com

Different analytical techniques offer varying levels of sensitivity for dinitrophenol analysis. Immunochemical and biosensor-based methods often provide the lowest detection limits, while chromatographic methods offer superior selectivity and are considered confirmatory techniques.

Table 2: Performance Characteristics of Analytical Methods for Dinitrophenols
Analytical MethodAnalyte/MatrixLinear RangeLimit of Detection (LOD)Reference
GC-MS2,4-DNP in blood/urine3–500 mg/L- nih.gov
LC-MS/MS2,4-DNP in hair0.1–50 ng/mg0.01 ng/mg nih.gov
Electrochemical Sensor2,4-DNP in surface water0.7–30 µg/L0.1 µg/L researchgate.net
Fluorescent Biosensor2,4-DNP in solution-5 ng/mL nih.gov
Competitive ELISA2,4-DNP-10 fmol nih.gov

Applications of 4 Methyl 2,3 Dinitrophenol in Specialized Chemical Synthesis and Reagent Design

Role as a Synthetic Intermediate in the Production of Advanced Materials or Precursors

The molecular architecture of 4-Methyl-2,3-dinitrophenol, featuring a hydroxyl group, two nitro groups, and a methyl group on an aromatic ring, makes it a versatile intermediate for the synthesis of advanced materials. The reactivity of each functional group can be selectively exploited to build complex molecular structures.

The phenolic hydroxyl group is a key site for modification. It can undergo etherification or esterification to produce a wide array of derivatives. These reactions are fundamental in creating precursors for polymers, dyes, and other specialty chemicals. chemscene.com For instance, reacting the hydroxyl group with epichlorohydrin (B41342) could form a glycidyl (B131873) ether, a common monomer for epoxy resins.

The two nitro groups are highly significant for derivatization. Their selective or complete reduction yields amino groups. The resulting aminophenol derivatives are crucial building blocks in the synthesis of:

Azo Dyes: The amino groups can be diazotized and coupled with other aromatic compounds to produce highly colored azo dyes. The specific substitution pattern of this compound would influence the final color and properties of the dye.

Pharmaceuticals and Agrochemicals: Aromatic amines and phenols are common scaffolds in biologically active molecules.

High-Performance Polymers: Diamine compounds are essential monomers for synthesizing polyamides and polyimides, polymers known for their thermal stability and mechanical strength.

Furthermore, the entire molecule can act as a template in the synthesis of molecularly imprinted polymers (MIPs). In this process, the template molecule (this compound) directs the arrangement of functional monomers during polymerization. mdpi.com After polymerization, the template is removed, leaving behind specific recognition sites, creating a polymer with high selectivity for the original molecule. researchgate.netnih.gov

Table 1: Potential Synthetic Transformations of this compound for Materials Science
Functional GroupReaction TypeProduct ClassApplication Area
Hydroxyl (-OH)Etherification / EsterificationEthers, Esters, Epoxy MonomersPolymer precursors, plasticizers
Nitro (-NO₂)ReductionAmines (-NH₂)Dye precursors, polyamide monomers
Aromatic RingElectrophilic SubstitutionFurther functionalized phenolsSpecialty chemical precursors
Whole MoleculeTemplate PolymerizationMolecularly Imprinted Polymers (MIPs)Selective separation, sensors

Utilization in Explosive Chemistry (focus on chemical role, not safety/performance)

Polynitrated aromatic compounds are a cornerstone of explosive chemistry due to their high energy content and potential to generate large volumes of gas upon decomposition. This compound belongs to this class of energetic materials. wikipedia.org Its chemical role in this field is twofold: as an explosive compound in its own right and as a precursor to other energetic materials.

The presence of two nitro groups, which are strong oxidizing moieties, alongside the fuel component (the hydrocarbon backbone of the methyl-phenol ring) within the same molecule gives it explosive properties. The chemical energy is stored in the C-H, C-C, and N-O bonds.

From a synthetic perspective, this compound can serve as a key intermediate for more powerful explosives. The aromatic ring, already activated by the hydroxyl group, can potentially undergo further nitration to introduce a third nitro group. This would yield a derivative of trinitrophenol (picric acid), a well-known and powerful explosive. ijarsct.co.in The synthesis of many advanced energetic materials involves the step-wise nitration of aromatic precursors. nih.govrsc.org For example, 2,4-dinitrophenol (B41442) is a known chemical intermediate in the production of picric acid. wikipedia.org Similarly, this compound could be a precursor to a methyl-substituted trinitrophenol derivative.

Application as a Chemical Probe or Reagent in Mechanistic Investigations

In the study of reaction mechanisms, molecules with specific properties are often used as probes or reagents to elucidate reaction pathways and kinetics. Dinitrophenol derivatives are particularly useful in this context due to their distinct electronic and spectroscopic properties.

The dinitrophenoxy group is an excellent leaving group in nucleophilic substitution reactions. This is because the negative charge of the resulting phenoxide ion is stabilized through resonance by the two electron-withdrawing nitro groups. Consequently, a molecule can be "tagged" with a 4-methyl-2,3-dinitrophenoxy group. When this tagged molecule undergoes a nucleophilic substitution reaction, the release of the 4-methyl-2,3-dinitrophenoxide ion can be readily detected and quantified by UV-Vis spectrophotometry, allowing for precise kinetic measurements of the reaction. This principle has been applied using 2,4-dinitrophenol derivatives to study complex biochemical and chemical systems, such as in glycosylation reactions and nucleotide synthesis. mdpi.comresearchgate.net

Additionally, derivatization of this compound could yield reagents for chemical characterization. A prominent example from this chemical family is 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), which is formed from a dinitrophenyl derivative. This reagent is widely used in qualitative organic analysis to detect aldehydes and ketones, with which it forms characteristic colored precipitates known as 2,4-dinitrophenylhydrazones. byjus.comijsrst.com A similar hydrazine (B178648) reagent could theoretically be synthesized from this compound for use in specialized analytical applications.

Development of this compound-based Functional Molecules

Building upon its role as a synthetic intermediate, this compound can serve as the core scaffold for the development of novel functional molecules, where the final product is designed for a specific task.

One area of development is in the creation of chemosensors. The dinitrophenol moiety can act as a chromophore (a color-bearing part of a molecule) and a binding site for specific analytes. mdpi.com By attaching other chemical groups, such as a water-soluble moiety and a specific chelating agent, a molecule can be designed to change color selectively in the presence of a target ion, such as a heavy metal. mdpi.com For example, a dinitrophenol-based chemosensor was designed for the sequential colorimetric detection of copper (Cu²⁺) and sulfide (B99878) (S²⁻) ions in aqueous solutions. mdpi.com

Another avenue is the synthesis of prodrugs or biologically active molecules. The hydroxyl group can be esterified with various carboxylic acids to create a library of derivatives with different lipophilicities. mdpi.comnih.gov This modification can control how the molecule is absorbed, distributed, and metabolized in a biological system, allowing for the targeted delivery or sustained release of an active compound. mdpi.com

Table 2: Examples of Functional Molecules Derived from Dinitrophenol Scaffolds
Base ScaffoldModification StrategyResulting Functional MoleculeIntended Function
DinitrophenolAttachment of chelating and solubilizing groupsColorimetric ChemosensorSelective detection of metal ions mdpi.com
DinitrophenolEsterification with fatty acidsLipophilic EstersControlled-release prodrugs mdpi.comnih.gov
Dinitrophenyl groupDerivatization with piperazineDerivatization Reagent for LC-MSHigh-sensitivity analysis of hydroxysteroids tcichemicals.com

Emerging Research Directions and Future Perspectives in 4 Methyl 2,3 Dinitrophenol Chemistry

Unexplored Synthetic Pathways and Sustainable Production Methods

The traditional synthesis of nitrophenols often involves harsh conditions and the use of strong acids, leading to environmental concerns and challenges in achieving high regioselectivity. Future research will pivot towards developing greener, more efficient synthetic routes for 4-Methyl-2,3-dinitrophenol.

One promising avenue is the exploration of catalyst-free nitration by controlling physical parameters. Studies on the synthesis of other nitrophenols have shown that by carefully manipulating reaction temperature, time, and the dilution of nitric acid, high yields can be achieved without the need for costly and often toxic catalysts or solvents. paspk.org This approach is not only more environmentally friendly but also offers a potentially more economical route for production. paspk.org Future investigations should focus on optimizing these parameters for the selective nitration of 4-methylphenol to yield the 2,3-dinitro isomer specifically.

Furthermore, the development of solid acid catalysts and enzymatic nitration processes represents another key direction. These methods could offer enhanced selectivity and milder reaction conditions, significantly reducing waste and energy consumption.

Synthetic Approach Potential Advantages for this compound Key Research Objectives
Controlled Parameter Synthesis Environmentally friendly (no catalyst/solvent), potentially lower cost. paspk.orgOptimize temperature, time, and nitric acid concentration for regioselective synthesis.
Solid Acid Catalysis Reusable catalysts, improved selectivity, easier product separation.Develop novel zeolite or functionalized resin catalysts for nitration of 4-methylphenol.
Enzymatic Nitration High specificity, mild reaction conditions, biodegradable catalysts.Isolate and engineer nitroreductase or similar enzymes for targeted synthesis.

Advanced Computational Modeling for Predictive Reactivity and Environmental Fate

Computational chemistry offers powerful tools to predict the behavior of molecules, thereby reducing the need for extensive and time-consuming laboratory experiments. For this compound, advanced computational modeling is a critical area for future research.

Reactive molecular dynamics (MD) simulations, using force fields like ReaxFF, can provide profound insights into the thermal decomposition mechanisms of energetic materials. A study on the closely related compound 3-methyl-2,6-dinitrophenol (B11957059) demonstrated that such simulations can identify primary intermediate and final products and elucidate the initial chemical reactions in pyrolysis. nih.gov Applying these methods to this compound would allow for the prediction of its stability, decomposition pathways, and the nature of its degradation products.

Furthermore, environmental fate modeling can predict how the compound will distribute and persist in different environmental compartments. cdc.gov Models that assess partitioning between air, water, soil, and sediment are crucial for understanding its potential environmental impact. cdc.gov By analogy with other dinitrophenols, factors such as soil adsorption, leaching potential, and biodegradability will be important parameters to model. nih.gov Such predictive models are essential for proactive environmental risk assessment.

Modeling Technique Application to this compound Predicted Outcomes
Reactive Molecular Dynamics (ReaxFF MD) Simulating thermal decomposition under various conditions. nih.govIdentification of decomposition intermediates and final products (e.g., H₂O, CO₂, N₂). nih.gov
Density Functional Theory (DFT) Calculating molecular structure, reactivity indices, and spectral properties. researchgate.netPrediction of reaction sites, kinetic stability, and spectroscopic signatures.
Environmental Fate Modeling Predicting distribution and persistence in air, water, and soil. cdc.govdtic.milEstimation of atmospheric half-life, potential for bioaccumulation, and soil mobility. epa.gov

Integration of this compound Research with Broader Environmental Remediation Strategies

Given the persistence and potential toxicity of nitrophenolic compounds, developing effective remediation strategies is paramount. Future research on this compound must be integrated with broader environmental remediation efforts.

Advanced Oxidation Processes (AOPs), which utilize powerful oxidizing agents like hydroxyl radicals, have proven effective for degrading persistent organic pollutants. tidjma.tn Investigating the efficacy of AOPs such as Fenton oxidation, ozonation, and UV photocatalysis for the degradation of this compound is a critical research need. tidjma.tnnih.gov Similarly, bioremediation, which uses microorganisms to break down contaminants, offers a sustainable and cost-effective solution. tidjma.tn Studies should focus on identifying and cultivating microbial consortia capable of mineralizing this specific compound.

Adsorption is another key remediation technique, and research into novel adsorbent materials is ongoing. researchgate.net The effectiveness of materials like activated carbon, metal-organic frameworks (MOFs), and functionalized nanomaterials for the removal of this compound from contaminated water should be systematically evaluated. tidjma.tnresearchgate.net

Development of Novel Analytical Tools for In-situ Monitoring

The ability to detect and quantify environmental pollutants rapidly and on-site is crucial for effective monitoring and management. A significant future research direction is the development of novel analytical tools specifically for this compound.

Electrochemical sensors offer high sensitivity, rapid response, and portability. acs.org Research efforts should focus on designing modified electrodes, for instance, using composites of graphene, metal nanoparticles, or perovskite materials, to achieve selective and sensitive detection of this compound through techniques like voltammetry. acs.orgnih.gov

Optical sensing methods, particularly those based on fluorescence, are also highly promising. acs.org The design of fluorescent probes, such as carbon dots or quantum dots, that exhibit a specific response (e.g., fluorescence quenching) in the presence of this compound could lead to highly sensitive and selective detection platforms suitable for real-time, in-situ monitoring. nih.govresearchgate.net

Analytical Platform Sensing Principle Potential Advantages for In-situ Monitoring
Electrochemical Sensors Voltammetric or amperometric response on a modified electrode surface. acs.orgHigh sensitivity, rapid analysis, portability, and low cost. acs.org
Fluorescent Nanomaterials Fluorescence quenching or enhancement upon binding with the analyte. nih.govHigh selectivity, potential for visual detection, and applicability in complex matrices.
Surface Plasmon Resonance (SPR) Changes in refractive index at a sensor surface upon analyte binding. nih.govLabel-free, real-time detection capabilities.

Design of Next-Generation Materials Utilizing this compound Derivatives

Beyond its role as a chemical intermediate or potential pollutant, this compound and its derivatives hold untapped potential for the creation of advanced materials.

The inherent electronic properties of dinitrophenols suggest their potential use in the field of nonlinear optics (NLO). Research into creating co-crystals or derivatives of this compound could lead to new materials with significant third-order NLO properties, which are valuable for applications in optical switching and data storage. researchgate.net

In biotechnology and medicine, dinitrophenol derivatives are being explored for various applications. For example, lipophilic esters of 2,4-dinitrophenol (B41442) have been synthesized and incorporated into liposomes for targeted drug delivery and to inhibit ATP synthesis. nih.govmdpi.com Similar derivatization of this compound could open pathways to new therapeutic agents.

Furthermore, the structure of this compound makes it a candidate for use as a template or functional monomer in the synthesis of molecularly imprinted polymers (MIPs). mdpi.com These "plastic antibodies" could be designed for the highly selective binding and sensing of specific explosives or related nitroaromatic compounds. mdpi.com

Q & A

Q. What are the established synthetic pathways for 4-Methyl-2,3-dinitrophenol, and what experimental parameters influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves nitration of a methyl-substituted phenol precursor. Key steps include:

  • Precursor Selection : Start with 3-methylphenol or its derivatives.
  • Nitration Conditions : Use mixed nitric-sulfuric acid systems under controlled temperatures (0–5°C to prevent over-nitration or decomposition).
  • Purification : Recrystallization from ethanol or methanol is critical to isolate the isomer from byproducts like 2,4-dinitro or 3,5-dinitro derivatives .
  • Yield Optimization : Monitor reaction time and stoichiometry (e.g., HNO₃:H₂SO₄ ratio) to minimize polynitration. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What analytical techniques are most effective for characterizing this compound, and how are spectral interpretations performed?

Methodological Answer:

  • Spectroscopy :
    • UV-Vis : Detect π→π* transitions in acidic/basic media (λmax ~350–400 nm) to confirm nitro-phenolic conjugation .
    • NMR : Use DMSO-d₆ for solubility. ¹H NMR shows aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm). ¹³C NMR confirms nitro group positions via deshielding effects .
  • Mass Spectrometry : ESI-MS in negative ion mode to observe [M-H]⁻ peaks (m/z ~213) .
  • XRD : For crystallinity assessment, refine structures using SHELXL (space group P2₁/c, Z=4) .

Q. How is the acute toxicity of this compound evaluated in biological systems, and what are the key metabolic pathways?

Methodological Answer:

  • In Vivo Models : Administer via oral gavage in rodents (LD₅₀ determination). Monitor hyperthermia, weight loss, and mortality over 72 hours .
  • Metabolite Profiling : Use LC-MS/MS to detect 2-amino-4-nitrophenol (primary metabolite) in urine and plasma.
  • Oxidative Stress Markers : Measure glutathione depletion and lipid peroxidation in liver homogenates .
  • Data Gaps : Current toxicokinetic data are limited to 2,4-DNP; extrapolate cautiously due to isomer-specific effects .

Advanced Research Questions

Q. How do structural isomers of dinitrophenol (e.g., 2,3- vs. 2,4- vs. 3,4-DNP) affect physicochemical properties and bioactivity?

Methodological Answer:

  • Isomer Comparison :

    IsomerLogP (Octanol-Water)pKaMelting Point (°C)
    2,3-DNP1.984.2134–136
    2,4-DNP1.723.96114–116
    3,4-DNP2.154.5184–186
  • Bioactivity Differences : 2,4-DNP is a stronger uncoupler of oxidative phosphorylation due to higher membrane permeability (lower LogP). 3,4-DNP exhibits slower metabolic clearance .

  • Separation Methods : Use reverse-phase HPLC with gradient elution (0.1% TFA in water/acetonitrile) .

Q. What computational strategies are employed to model the electronic structure and reactivity of this compound?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Analyze frontier orbitals (HOMO-LUMO gap ~4.1 eV) to predict electrophilic nitro group reactivity .
  • Molecular Docking : Simulate binding to mitochondrial uncoupling protein 1 (UCP1) using AutoDock Vina. Key interactions: H-bonding with Arg84 and π-stacking with Phe57 .
  • QSPR Models : Correlate Hammett σ constants with toxicity (ρ = +0.87 for LD₅₀) .

Q. How can researchers resolve contradictions in existing toxicological data for dinitrophenol isomers?

Methodological Answer:

  • Meta-Analysis : Pool data from heterogeneous studies (e.g., ATSDR reports, in vitro assays) using random-effects models. Adjust for confounding variables (e.g., purity, solvent used) .
  • Isomer-Specific Assays : Redesign experiments to compare 4-Methyl-2,3-DNP with 2,4-DNP under identical conditions (dose, exposure time, model organism) .
  • Mechanistic Studies : Use siRNA knockdown in HepG2 cells to isolate metabolic pathways (e.g., CYP2E1 vs. CYP3A4 involvement) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.